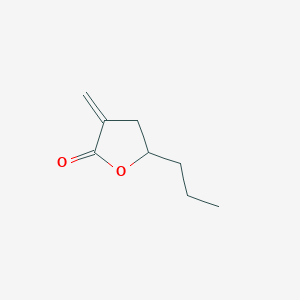![molecular formula C38H30N4O4 B14616912 2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline CAS No. 57437-03-3](/img/structure/B14616912.png)
2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline is a complex organic compound belonging to the pyrazinoquinoxaline family This compound is characterized by its unique structure, which includes four methoxyphenyl groups attached to a pyrazinoquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline typically involves the condensation of tetraaminobenzoquinone with appropriate aldehydes or ketones. One common method involves the reaction of tetraaminobenzoquinone with 4-methoxybenzaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazinoquinoxaline derivatives.
Substitution: Formation of substituted pyrazinoquinoxaline derivatives with various functional groups.
Scientific Research Applications
2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging applications.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline is primarily related to its ability to interact with biological molecules and generate reactive oxygen species (ROS) upon light activation. This property makes it an effective photosensitizer in photodynamic therapy. The compound targets cellular components, leading to oxidative damage and cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazino[2,3-g]quinoxaline: A related compound with similar structural features but different substituents.
Quinoxaline derivatives: Compounds with a quinoxaline core and various functional groups.
Uniqueness
2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline stands out due to its four methoxyphenyl groups, which enhance its solubility and photophysical properties. This makes it particularly suitable for applications in bioimaging and photodynamic therapy .
Properties
CAS No. |
57437-03-3 |
|---|---|
Molecular Formula |
C38H30N4O4 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
2,3,8,9-tetrakis(4-methoxyphenyl)pyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C38H30N4O4/c1-43-27-13-5-23(6-14-27)33-35(25-9-17-29(45-3)18-10-25)41-37-31(39-33)21-22-32-38(37)42-36(26-11-19-30(46-4)20-12-26)34(40-32)24-7-15-28(44-2)16-8-24/h5-22H,1-4H3 |
InChI Key |
QGXBQAMLYUKFSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=C(C(=N4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)
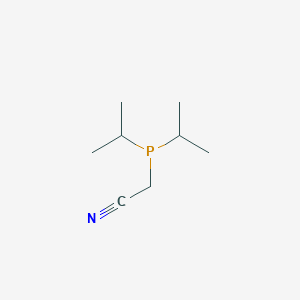
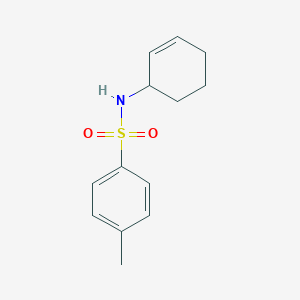
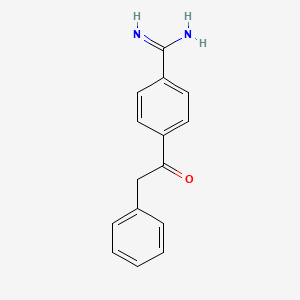
![Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B14616856.png)
![Ethyl 3-[(2-methylpropyl)amino]but-2-enoate](/img/structure/B14616876.png)
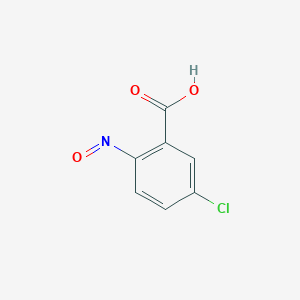
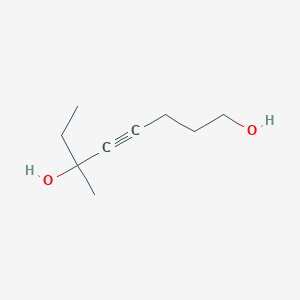
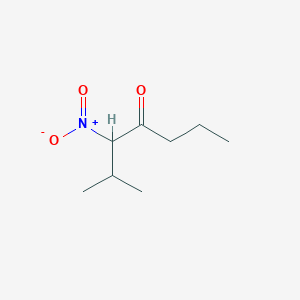
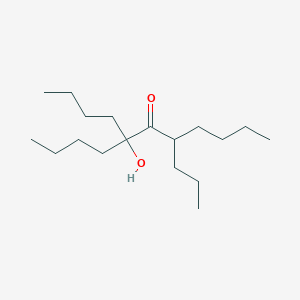
![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
